N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide is a useful research compound. Its molecular formula is C26H18ClN7O2 and its molecular weight is 495.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds containing the pyrazolo[3,4-d]pyrimidine core have been reported to inhibit protein kinase b (pkb or akt) and cyclin-dependent kinase 2 (cdk2) . These kinases play crucial roles in cell proliferation and survival .
Mode of Action
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide likely interacts with its targets by competing with ATP, thereby inhibiting the kinase activity of PKB and CDK2 . This results in the disruption of downstream signaling pathways that regulate cell growth and survival .
Biochemical Pathways
The compound’s action on PKB and CDK2 affects the phosphatidylinositol-3 kinase (PI3K)/PKB and the cell cycle regulatory pathways, respectively . These pathways are crucial for cell proliferation, protein translation, progression through the cell cycle, and anti-apoptotic survival . Disruption of these pathways can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability and rapid clearance in vivo . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which impacts its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action likely include the inhibition of cell cycle progression and induction of apoptosis . This is due to the compound’s inhibitory effects on PKB and CDK2, which disrupt the PI3K/PKB and cell cycle regulatory pathways .
Properties
CAS No. |
1171164-50-3 |
---|---|
Molecular Formula |
C26H18ClN7O2 |
Molecular Weight |
495.93 |
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H18ClN7O2/c1-15-11-22(29-24(35)18-10-9-16-5-2-3-6-17(16)12-18)34(32-15)26-30-23-21(25(36)31-26)14-28-33(23)20-8-4-7-19(27)13-20/h2-14H,1H3,(H,29,35)(H,30,31,36) |
InChI Key |
VBTVGVGMFLPABJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=C(C=NN5C6=CC(=CC=C6)Cl)C(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.